molecular formula C9H7F2NO4 B1320525 2,4-Difluoro-5-nitrophenyl propionate CAS No. 924868-80-4

2,4-Difluoro-5-nitrophenyl propionate

Cat. No.: B1320525
CAS No.: 924868-80-4
M. Wt: 231.15 g/mol
InChI Key: QUJZSZNNEUTLIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-nitrophenyl propionate typically involves the esterification of 2,4-difluoro-5-nitrophenol with propionic acid or its derivatives. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to achieve the desired ester product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-nitrophenyl propionate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in ethanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Scientific Research Applications

2,4-Difluoro-5-nitrophenyl propionate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-nitrophenyl propionate is primarily related to its ability to undergo nucleophilic substitution and reduction reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The fluorine atoms on the phenyl ring can be substituted by various nucleophiles, allowing for the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-5-nitrophenol: Similar structure but lacks the propionate ester group.

    2,4-Difluoro-5-aminophenyl propionate: The nitro group is reduced to an amino group.

    2,4-Difluoro-5-nitrobenzoic acid: Contains a carboxylic acid group instead of the propionate ester.

Uniqueness

2,4-Difluoro-5-nitrophenyl propionate is unique due to the presence of both fluorine and nitro substituents on the phenyl ring, along with the propionate ester group. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in synthetic chemistry .

Biological Activity

2,4-Difluoro-5-nitrophenyl propionate is an organic compound with the molecular formula C9H7F2NO4C_9H_7F_2NO_4 and a molecular weight of approximately 231.16 g/mol. Its structure includes a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions, a nitro group at the 5 position, and a propionate group. This unique configuration contributes to its significant biological activity, particularly in proteomics and drug discovery.

The compound's reactivity can be attributed to its functional groups, which allow it to participate in various chemical reactions. The presence of both fluorine and nitro groups enhances its interaction profile compared to similar compounds, making it a valuable tool in biochemical research.

Biological Activity

Research indicates that this compound plays a crucial role in studying protein interactions and modifications. Its ability to interact with various biological targets allows for the investigation of biochemical pathways and mechanisms.

The biological activity of this compound is largely due to its ability to bind to specific proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, including:

  • Enzyme Inhibition : By binding to active sites on enzymes, it can block their function, impacting metabolic pathways.
  • Protein Modification : It may alter protein function through covalent modification or by affecting protein-protein interactions.

Case Studies

  • Proteomics Research : In studies focused on proteomics, this compound has been utilized to probe protein modifications. Its binding affinity with proteins has helped elucidate complex biochemical pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inhibiting tumor cell proliferation. For instance, it has been observed to suppress the growth of certain cancer cell lines in vitro.
  • Antibacterial Properties : Recent investigations into its antibacterial potential have shown promising results, indicating that it could serve as a lead compound for developing new antibiotics.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaKey Features
2,4-Difluoro-5-nitrophenylboronic acidC₆H₄BF₂NO₄Used in cross-coupling reactions
2,4-DifluorophenolC₆H₄F₂OLacks the nitro group; used as a precursor
3-Fluoro-4-nitrophenyl propionateC₉H₈FNO₄Different positioning of substitutions

The presence of both fluorine and nitro groups in this compound distinguishes it from these similar compounds by enhancing its reactivity and biological activity.

Properties

IUPAC Name

(2,4-difluoro-5-nitrophenyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-2-9(13)16-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJZSZNNEUTLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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